molecular formula C20H17N3O2S2 B2607692 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-64-5

7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2607692
M. Wt: 395.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re asking about is a derivative of quinazoline . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to have a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .


Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The specific molecular structure of “7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is not available in the retrieved data.

Scientific Research Applications

  • Biological Activity Prediction and Synthesis : A study focused on predicting the biological activity spectrum of compounds structurally related to thiazoloquinazolines using computer software. The research indicated potential antineurotic activity for these compounds, which might be beneficial for treating male reproductive and erectile dysfunction. The predicted acute toxicity classified them as slightly toxic or practically nontoxic substances (Danylchenko, Drushlyak, & Kovalenko, 2016).

  • Antimicrobial and Fungicidal Activities : Another study synthesized compounds with a thiazoloquinazoline structure and tested their antimicrobial and fungicidal activities. These compounds showed promising results against various microbial strains, highlighting their potential in antimicrobial drug development (Olexiy O.Parkhomenko, Kovalenko, Chernykh, & Tatyana P.Osolodchenko, 2006).

  • Liquid-Phase Synthesis for Combinatorial Libraries : Researchers developed a liquid-phase synthesis method for creating libraries of new disubstituted and trisubstituted thiazoloquinazolines. This method is valuable for pharmaceutical research, allowing for the rapid synthesis and screening of numerous derivatives for potential therapeutic applications (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

  • Synthesis and Antimicrobial Activity of Derivatives : A study reported the synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and tested their antimicrobial activities. Some synthesized compounds exhibited antimicrobial properties, demonstrating the potential of thiazoloquinazoline derivatives in combating infections (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

properties

IUPAC Name

7-methyl-N-[(4-methylphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-11-3-6-13(7-4-11)10-21-19(25)16-17-22-18(24)14-9-12(2)5-8-15(14)23(17)20(26)27-16/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPLZGIVTWRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

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